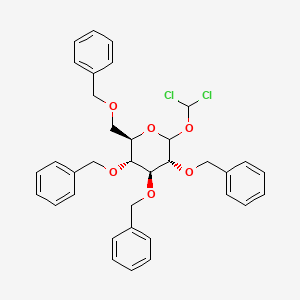
(3R,4S,5R,6R)-2-(dichloromethoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is a derivative of D-glucopyranose, a carbohydrate molecule. This compound is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions and a dichloromethyl group at the 1 position of the glucopyranose ring. It is often used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsThe reaction conditions often include the use of solvents like acetone and reagents such as N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dichloromethyl group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection, allowing selective reactions at the 1 position. The dichloromethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the dichloromethyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the configuration of the hydroxyl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but has acetyl groups instead of benzyl groups.
Uniqueness
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is unique due to the presence of the dichloromethyl group at the 1 position, which allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C35H36Cl2O6 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-(dichloromethoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H36Cl2O6/c36-35(37)43-34-33(41-24-29-19-11-4-12-20-29)32(40-23-28-17-9-3-10-18-28)31(39-22-27-15-7-2-8-16-27)30(42-34)25-38-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |
InChI Key |
CQHLMUYIWPPHNS-BKJHVTENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















